1,3-Imidazolidinedipropanenitrile, 2-thioxo-
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Overview
Description
1,3-Imidazolidinedipropanenitrile, 2-thioxo- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Imidazolidinedipropanenitrile, 2-thioxo- typically involves the reaction of imidazolidine derivatives with thiocyanates under controlled conditions. One common method includes the reaction of imidazolidine with potassium thiocyanate in the presence of a suitable solvent . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Imidazolidinedipropanenitrile, 2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1,3-Imidazolidinedipropanenitrile, 2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Imidazolidinedipropanenitrile, 2-thioxo- involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits antioxidant and antihypertensive activities.
Thiazolidine derivatives: Display a wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
1,3-Imidazolidinedipropanenitrile, 2-thioxo- is unique due to its specific structural features and the presence of both nitrile and thioxo groups.
Properties
CAS No. |
5005-04-9 |
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Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
3-[3-(2-cyanoethyl)-2-sulfanylideneimidazolidin-1-yl]propanenitrile |
InChI |
InChI=1S/C9H12N4S/c10-3-1-5-12-7-8-13(9(12)14)6-2-4-11/h1-2,5-8H2 |
InChI Key |
RTNDDQZPJQUHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1CCC#N)CCC#N |
Origin of Product |
United States |
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